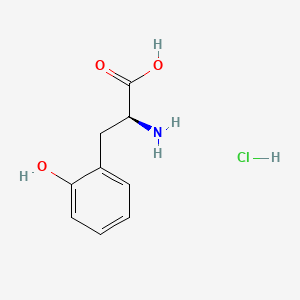

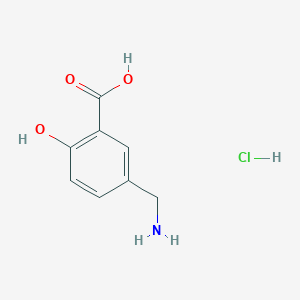

5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride

Vue d'ensemble

Description

Aminomethyl compounds are generally used in organic synthesis and have applications in various fields . They can be part of larger molecules, such as peptides or proteins, and play a crucial role in their function .

Synthesis Analysis

The synthesis of aminomethyl compounds can vary greatly depending on the specific compound. For example, 5-Aminolevulinic acid, a related compound, is synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine .Molecular Structure Analysis

The molecular structure of aminomethyl compounds can be quite diverse. For instance, 5-Aminolevulinic acid hydrochloride has a linear formula of NH2CH2C(O)CH2CH2COOH · HCl .Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo acid or alkaline hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary greatly. For example, 5-Aminolevulinic acid hydrochloride is a powder with a melting point of 150 °C .Applications De Recherche Scientifique

Synthesis and Intermediate Use

5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride serves as a key intermediate in the synthesis of various compounds, including anti-cancer drugs. For example, it is used in the preparation of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound with potential applications in cancer treatment due to its role in inhibiting thymidylate synthase. This synthesis involves multiple steps starting from p-toluidine, progressing through chloral hydrate and hydroxylamine hydrochloride reactions, and includes oxidation and bromination processes to yield the final product (Cao Sheng-li, 2004).

Transport and Bioavailability Enhancement

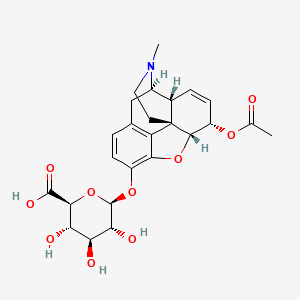

This compound also plays a role in enhancing the bioavailability and transport of other therapeutic agents. For instance, it is involved in the transport mechanisms of 5-Aminolevulinic acid (ALA), a prodrug used in photodynamic therapy, fluorescent diagnosis, and fluorescent-guided resection. The structural similarities between ALA and GABA suggest that this compound could influence the transport of ALA across biological membranes, contributing to its effectiveness in accumulating the photosensitizer protoporphyrin IX in tumor tissues (C. Anderson et al., 2010).

Corrosion Inhibition

In the field of materials science, derivatives of this compound, such as benzimidazole derivatives, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. These compounds, including 2-aminomethylbenzimidazole (MB), have demonstrated efficacy in inhibiting the corrosion of iron in hydrochloric acid solutions, showcasing the versatility of this compound derivatives in industrial applications (K. F. Khaled, 2003).

Mécanisme D'action

Target of Action

The primary target of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride is the porphyrin synthesis pathway . This compound is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . These molecules play crucial roles in various biological processes, including oxygen transport and photosynthesis .

Mode of Action

this compound interacts with its targets by serving as a metabolic intermediate in the synthesis of heme . It is produced from succinyl-CoA and glycine and is used in photochemotherapy for actinic keratosis .

Biochemical Pathways

The compound is involved in the porphyrin synthesis pathway, leading to the production of heme in mammals and chlorophyll in plants . After its biosynthesis, two molecules of this compound are coalesced to form a pyrrol ring, called porphobilinogen (PBG). This reaction is catalyzed by an enzyme known as ALA dehydratase (ALAD) .

Pharmacokinetics

It is known that the compound can be used topically or orally . More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The action of this compound leads to the production of heme, chlorophyll, and other tetrapyrroles . These molecules have significant effects at the molecular and cellular levels, influencing processes such as oxygen transport (in the case of heme) and photosynthesis (in the case of chlorophyll) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been shown to enhance plant growth under abiotic stress . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(aminomethyl)-2-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-4-5-1-2-7(10)6(3-5)8(11)12;/h1-3,10H,4,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAHMGNDWIWFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80783763 | |

| Record name | 5-(Aminomethyl)-2-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80783763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33242-33-0 | |

| Record name | 5-(Aminomethyl)-2-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80783763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

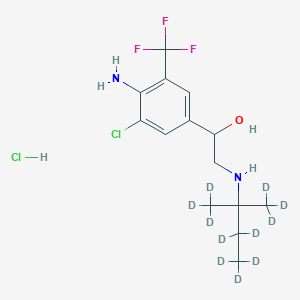

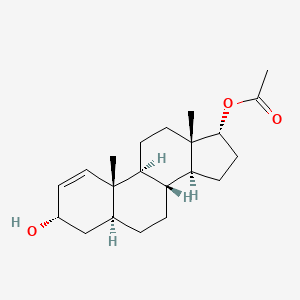

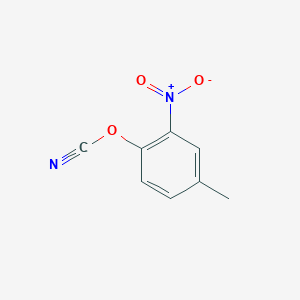

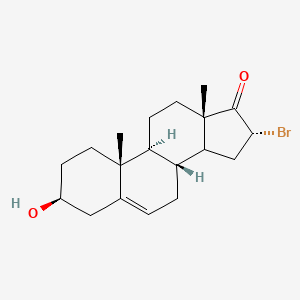

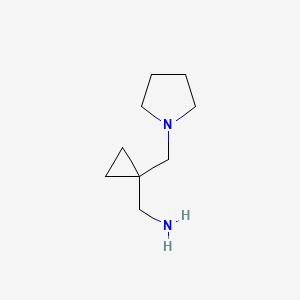

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-7-[1,1,2,2-tetradeuterio-2-(1-phenylpropan-2-ylamino)ethyl]purine-2,6-dione;hydrochloride](/img/structure/B1514421.png)

![[3-(Benzyloxy)prop-1-en-2-yl]benzene](/img/structure/B1514431.png)